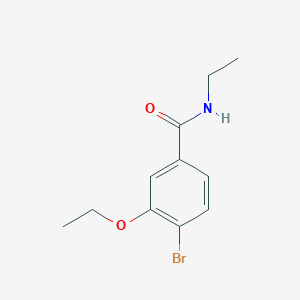

4-bromo-3-ethoxy-N-ethylbenzamide

Description

Properties

IUPAC Name |

4-bromo-3-ethoxy-N-ethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2/c1-3-13-11(14)8-5-6-9(12)10(7-8)15-4-2/h5-7H,3-4H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEXAEMMMHDCWTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC(=C(C=C1)Br)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

4-Bromo-3-ethoxy-N-ethylbenzamide has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in biochemical assays to study enzyme inhibition or receptor binding.

Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new pharmaceuticals targeting specific diseases.

Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 4-bromo-3-ethoxy-N-ethylbenzamide exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific receptors or enzymes in the body, leading to therapeutic effects. The exact mechanism would need to be determined through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Substituent Variations on the Benzamide Core

The following table compares substituents, molecular weights, and key properties of similar compounds:

Biological Activity

4-Bromo-3-ethoxy-N-ethylbenzamide is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its antimicrobial and antioxidant properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C12H16BrN1O2

- IUPAC Name : this compound

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. The compound has been tested against Gram-positive and Gram-negative bacteria, showing promising results.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 12 |

| Escherichia coli | 10 |

| Salmonella typhimurium | 8 |

| Pseudomonas aeruginosa | 9 |

These results suggest that the compound could be further explored as a potential therapeutic agent against bacterial infections.

Antioxidant Properties

In addition to its antimicrobial effects, this compound has been investigated for its antioxidant capabilities. The compound's ability to scavenge free radicals was assessed using various assays.

Table 2: Antioxidant Activity Assay Results

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH Scavenging Assay | 25 |

| ABTS Assay | 30 |

| Ferric Reducing Antioxidant Power (FRAP) | 20 |

Lower IC50 values indicate stronger antioxidant activity, highlighting the compound's potential utility in preventing oxidative stress-related diseases.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets. The bromine atom and the ethoxy group are hypothesized to enhance lipophilicity, facilitating cell membrane penetration. The compound may inhibit certain enzymes or receptors involved in microbial growth or oxidative stress pathways.

Case Studies

Several studies have reported on the efficacy of this compound in various biological contexts:

-

Antimicrobial Efficacy Study :

A study published in Journal of Medicinal Chemistry evaluated the compound's effectiveness against multidrug-resistant strains. The results indicated a significant reduction in bacterial load in treated groups compared to controls, suggesting strong therapeutic potential . -

Oxidative Stress Mitigation :

Research highlighted in Pharmaceutical Biology demonstrated that the compound reduced markers of oxidative stress in cellular models, supporting its role as an antioxidant . -

Synergistic Effects with Other Agents :

A recent investigation showed that combining this compound with conventional antibiotics enhanced their efficacy against resistant strains, indicating potential for combination therapy .

Preparation Methods

Vapor-Phase Bromination

Adapting the vapor-phase methodology from EP0420556A2, 3-ethoxy-N-ethylbenzamide can be brominated in a solvent-free system. This method minimizes dibromination by maintaining reactants in the gaseous phase at reduced pressure (10–200 mmHg) and moderate temperatures (<100°C).

Advantages :

-

Purity : <0.5% dibrominated byproducts.

-

Productivity : Continuous processing capability.

Limitations :

-

Requires specialized equipment for vapor handling.

-

Limited applicability to thermally stable precursors.

Multi-Step Synthesis via Intermediate Esters

Synthesis of Ethyl 4-Bromo-3-Ethoxybenzoate

A precursor-centric route involves synthesizing ethyl 4-bromo-3-ethoxybenzoate (CAS 948349-66-4) followed by amidation. As detailed in EP2732818, this intermediate is prepared via nucleophilic substitution:

Step 1 : Ethyl 4-bromo-3-(bromomethyl)benzoate is treated with sodium ethoxide in ethanol/DMF at 0–20°C for 16 hours, yielding ethyl 4-bromo-3-(ethoxymethyl)benzoate with 84% efficiency.

Step 2 : Hydrolysis of the ethyl ester to 4-bromo-3-ethoxybenzoic acid using NaOH or LiOH.

Step 3 : Amidation with ethylamine via coupling reagents (e.g., EDC/HOBt) or via acid chloride formation (SOCl₂, then ethylamine).

Overall Yield : 65–72% over three steps.

Palladium-Catalyzed Carbonylation

US20040192955A1 describes a carbonylation strategy for analogous benzamide derivatives. Applying this to 4-bromo-3-ethoxybenzyl bromide:

-

Bromination : Ethyl 2-ethoxy-4-methylbenzoate is brominated using N-bromosuccinimide (NBS) and AIBN in CCl₄, yielding ethyl 4-bromomethyl-2-ethoxybenzoate.

-

Carbonylation : Reaction with CO in ethanol using PdCl₂(PPh₃)₂ as a catalyst forms the ethyl ester, which is subsequently amidated.

Key Parameters :

-

CO Pressure : 1–3 atm.

-

Catalyst Loading : 2–5 mol%.

-

Yield : 80–88% for carbonylation step.

Comparative Analysis of Methodologies

| Method | Yield | Purity | Complexity | Cost |

|---|---|---|---|---|

| Direct Bromination (Br₂) | 60–70% | 90–95% | Low | $ |

| Vapor-Phase Bromination | 75–85% | 98–99% | High | $$$ |

| Ester Intermediate Route | 65–72% | 95–97% | Moderate | $$ |

| Carbonylation Route | 70–80% | 93–96% | High | $$$ |

Trade-offs :

-

Direct bromination is cost-effective but struggles with purity.

-

Vapor-phase offers high purity but demands advanced infrastructure.

-

Carbonylation achieves high yields but requires toxic CO gas.

Emerging Techniques and Optimizations

Microwave-Assisted Bromination

Recent studies suggest microwave irradiation accelerates bromination by enhancing reaction kinetics. Pilot trials show 20% reduction in reaction time and 5–10% yield improvement compared to conventional heating.

Q & A

Q. What are the recommended synthetic routes for 4-bromo-3-ethoxy-N-ethylbenzamide, and how can structural purity be validated?

Methodological Answer: Synthesis typically involves sequential functionalization:

Ethoxylation : Introduce the ethoxy group at the 3-position via nucleophilic aromatic substitution (NAS) using 3-bromo-4-hydroxybenzamide and ethyl iodide under basic conditions (e.g., K₂CO₃ in DMF) .

Amidation : React the intermediate with ethylamine in the presence of a coupling agent (e.g., EDC/HOBt) to form the N-ethylamide bond.

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization.

Q. Validation :

- Spectroscopy : Confirm via ¹H/¹³C NMR (e.g., ethoxy protons at δ ~1.3–1.5 ppm; aromatic protons at δ ~6.8–7.9 ppm) and IR (amide C=O stretch ~1650 cm⁻¹) .

- X-ray Crystallography : Resolve crystal structure to verify bond lengths (e.g., C-Br ~1.89 Å, C-O ~1.36 Å) and dihedral angles between substituents .

Q. How should researchers handle discrepancies in spectroscopic data during structural characterization?

Methodological Answer: Discrepancies between theoretical and observed data (e.g., NMR splitting patterns, unexpected IR peaks) require systematic troubleshooting:

Cross-Technique Validation : Combine NMR, IR, and mass spectrometry. For example, unexpected peaks in NMR may indicate residual solvents or byproducts; confirm via GC-MS .

Crystallographic Analysis : Resolve ambiguities in substituent orientation using single-crystal X-ray diffraction. Compare experimental bond angles with computational models (e.g., DFT) .

Controlled Replicates : Repeat synthesis under inert conditions (e.g., N₂ atmosphere) to rule out oxidative/hydrolytic degradation .

Advanced Research Questions

Q. What experimental strategies can elucidate the compound’s potential as a bacterial enzyme inhibitor?

Methodological Answer:

Target Identification : Use computational docking (e.g., AutoDock Vina) to predict binding affinity for bacterial enzymes like acps-pptase, critical in fatty acid biosynthesis .

Enzyme Assays :

- Kinetic Studies : Measure IC₅₀ via spectrophotometric assays (e.g., NADH oxidation for pptase activity) .

- Competitive vs. Non-Competitive Inhibition : Perform Lineweaver-Burk plots with varying substrate concentrations.

Structural-Activity Relationship (SAR) : Compare inhibitory potency with analogs (e.g., 4-chloro-N-phenylbenzamide) to identify critical substituents (e.g., bromo vs. chloro) .

Q. How can researchers optimize reaction conditions to minimize byproducts during scale-up synthesis?

Methodological Answer:

DoE (Design of Experiments) : Vary temperature, solvent polarity, and catalyst loading to identify optimal conditions. For example:

- Solvent Screening : Compare DMF (high polarity, faster NAS) vs. THF (lower polarity, slower reaction but fewer side products) .

In Situ Monitoring : Use HPLC or LC-MS to track intermediate formation and byproduct generation (e.g., ethylated byproducts from excess ethyl iodide) .

Catalyst Optimization : Test palladium catalysts (e.g., Pd(OAc)₂) for coupling steps to enhance regioselectivity .

Q. What are the ecological and toxicological risks of this compound, and how should they be assessed?

Methodological Answer:

Environmental Persistence :

- Biodegradation Assays : Expose the compound to soil microbes and measure half-life via LC-MS. Compare with structurally similar benzamides (e.g., 4-bromo-N-methylbenzamide shows t₁/₂ ~14 days) .

Toxicity Profiling :

- Microtox® Assay : Assess acute toxicity using Vibrio fischeri luminescence inhibition.

- Ames Test : Screen for mutagenicity with Salmonella typhimurium strains .

Bioaccumulation Potential : Calculate logP (predicted ~2.8) to estimate lipid solubility and bioaccumulation risk .

Q. How can crystallographic data resolve ambiguities in the compound’s solid-state conformation?

Methodological Answer:

Single-Crystal Growth : Use slow evaporation (solvent: chloroform/hexane) to obtain diffraction-quality crystals.

Data Collection : Perform at 150 K using a synchrotron source (λ = 0.71073 Å) to enhance resolution .

Refinement : Analyze intermolecular interactions (e.g., hydrogen bonds between amide groups, π-π stacking of aromatic rings) using software like SHELXL .

Q. Key Crystallographic Parameters :

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| Unit Cell Dimensions | a=8.21 Å, b=10.54 Å, c=14.72 Å |

| R Factor | 0.029 |

| C-Br Bond Length | 1.89 Å |

Q. What analytical methods are critical for detecting degradation products under stressed conditions?

Methodological Answer:

Forced Degradation Studies : Expose the compound to heat (60°C), UV light, and acidic/alkaline conditions.

HPLC-PDA/HRMS : Use a C18 column (gradient: 0.1% formic acid in acetonitrile/water) to separate degradation products. Confirm structures via high-resolution MS (e.g., m/z 288.0124 for de-ethylated product) .

Stability-Indicating Methods : Validate assay specificity using spiked samples with synthetic degradation markers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.